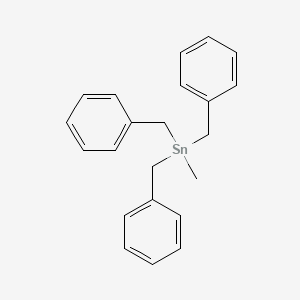

Tribenzyl(methyl)stannane

Description

Properties

CAS No. |

17841-74-6 |

|---|---|

Molecular Formula |

C22H24Sn |

Molecular Weight |

407.1 g/mol |

IUPAC Name |

tribenzyl(methyl)stannane |

InChI |

InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3; |

InChI Key |

ZDUCAYRQGBSUHH-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Tribenzyl Methyl Stannane Reactivity and Transformations

Fundamental Reaction Pathways Involving Tin-Carbon Bonds

The reactivity of organotin compounds like tribenzyl(methyl)stannane is largely dictated by the nature of the tin-carbon bond. This bond is relatively non-polar and stable to air and moisture, yet susceptible to cleavage by various electrophilic and nucleophilic reagents. gelest.com

The cleavage of tin-carbon bonds by electrophiles is a fundamental process in organotin chemistry. gelest.com This reaction, often termed halodemetallation when the electrophile is a halogen, typically proceeds through a bimolecular electrophilic substitution (SE2) mechanism. capes.gov.bracs.org In this pathway, the electrophile attacks the carbon atom of the tin-carbon bond, leading to the departure of the triorganotin group.

The stereochemistry of the SE2 reaction at the carbon center is a key diagnostic feature. For many organotin compounds, the reaction proceeds with retention of configuration at the carbon atom. capes.gov.bracs.org This is consistent with a "cyclic" or "closed" transition state where the electrophile and the leaving tin group are associated on the same side of the carbon atom. However, inversion of configuration, indicative of an "open" or "acyclic" transition state where the electrophile attacks from the backside relative to the tin group, has also been observed, particularly in the presence of coordinating solvents or with specific electrophiles. acs.orgunipi.it

The reactivity of different organic groups attached to tin towards electrophilic cleavage follows a general trend. Aryl, allyl, and vinyl groups are cleaved more readily than alkyl groups. gelest.com For alkyl groups, lower alkyls are cleaved more easily than higher alkyls. gelest.com In the context of this compound, the benzyl (B1604629) groups, with their sp3-hybridized carbon attached to an aromatic ring, would be expected to be more reactive towards electrophilic cleavage than the methyl group.

The nature of the electrophile also plays a crucial role. Stronger electrophiles, such as halogens (e.g., Br₂, I₂), lead to faster cleavage rates. gelest.comacs.org The reaction of organotin compounds with halogens can be influenced by the solvent, with different stereochemical outcomes observed in polar versus non-polar media. capes.gov.bracs.org

Unlike carbon, the tin atom in organostannanes can expand its coordination number beyond four, forming hypercoordinate or hypervalent species. gelest.comwikipedia.org This ability is facilitated by the presence of empty 5d orbitals on the tin atom. gelest.com Nucleophilic attack at the tin center can lead to the formation of five- or even six-coordinate intermediates or transition states. unipi.itwikipedia.org This phenomenon is particularly prevalent when electronegative substituents are attached to the tin atom. wikipedia.org

Hypercoordination plays a significant role in the reactivity of organostannanes. Intramolecular coordination, where a donor atom within one of the organic groups coordinates to the tin center, can significantly influence the compound's structure and reactivity. mdpi.comacs.orgacs.org This intramolecular nucleophilic assistance can activate the tin-carbon bond towards cleavage. unipi.it The formation of these hypercoordinate species is often characterized by an elongation of the tin-ligand bond trans to the coordinating donor atom. mdpi.com

In the context of reactions like the Stille coupling, nucleophilic assistance at the tin atom is a key mechanistic feature. unipi.it Solvents with coordinating ability, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can act as external nucleophiles, coordinating to the tin center and facilitating the transmetalation step. unipi.itwhiterose.ac.ukresearchgate.net This coordination can stabilize the transition state of the reaction. unipi.it Theoretical studies have shown that nucleophilic assistance at the tin atom can lower the activation energy of the transmetalation step by a significant amount. unipi.it The geometry of these hypercoordinated intermediates is often described as trigonal bipyramidal, with the nucleophile and the transferring group occupying specific positions. unipi.itwikipedia.org

Transmetalation Kinetics and Stereochemistry

Transmetalation, the transfer of an organic group from one metal to another, is a pivotal step in many transition metal-catalyzed cross-coupling reactions. In the context of this compound, this process is central to its application in reactions like the Stille coupling.

The Stille coupling reaction is a powerful method for forming carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org In this catalytic cycle, the organostannane, such as this compound, serves as the source of the nucleophilic organic group that is transferred to the palladium center. wikipedia.org

The generally accepted mechanism for the Stille coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) intermediate, transferring the R² group to the palladium and forming a new Pd(II) species with both R¹ and R² attached. This is often the rate-determining step. wikipedia.orgmdma.chacs.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst. wikipedia.org

The rate of transmetalation is influenced by the nature of the organic groups on the tin atom. The general reactivity order for the transfer of groups from tin is alkynyl > alkenyl > aryl > allyl > benzyl > alkyl. wikipedia.org Therefore, in this compound, the benzyl group is expected to be the primary group transferred during the Stille coupling.

The mechanism of the transmetalation step itself is complex and can proceed through different pathways, including associative (cyclic or open) and dissociative mechanisms, depending on the specific reactants, ligands, and reaction conditions. wikipedia.orgcsic.es

A key feature of the Stille coupling is that the stereochemistry of the migrating group is generally retained during the transmetalation step. libretexts.org This stereospecificity is crucial for the synthesis of chiral molecules. For instance, if an enantiomerically pure organostannane is used, the configuration of the chiral center attached to the tin atom is typically preserved in the final coupled product. nih.govyoutube.com

This retention of configuration is often explained by a cyclic, four-centered transition state in the transmetalation step. mdma.chnih.gov In this model, the palladium and tin centers, along with the bridging halide and the transferring organic group, form a cyclic arrangement that facilitates the transfer of the organic group without inversion of its stereochemistry. mdma.chnih.gov

However, the stereochemical outcome can be influenced by the reaction conditions. youtube.com Open transition states can lead to inversion of configuration. acs.orgyoutube.com The choice of solvent can play a significant role, with non-coordinating solvents generally favoring retention (cyclic mechanism) and coordinating solvents sometimes leading to inversion (open mechanism). youtube.com The use of azastannatranes, which feature a hypercoordinate tin center, has been shown to promote stereospecific cross-coupling of secondary alkyl groups with excellent fidelity. nih.gov

The rate and mechanism of the transmetalation step in the Stille coupling are highly sensitive to the choice of ligands on the palladium catalyst, the presence of cocatalysts or additives, and the solvent. wikipedia.orgacs.org

Ligands: The ligands on the palladium center influence its electronic properties and steric environment. wikipedia.org Electron-donating ligands can enhance the rate of oxidative addition but may slow down the transmetalation and reductive elimination steps. wikipedia.org Conversely, electron-withdrawing ligands can facilitate transmetalation. wikipedia.org Bulky ligands can also accelerate reductive elimination due to steric repulsion. wikipedia.org Phosphine (B1218219) ligands are commonly used, with triphenylphosphine (B44618) being a standard choice. However, other ligands, such as tri(2-furyl)phosphine (B125338) and triphenylarsine, have been shown to lead to significant rate accelerations. libretexts.orgrsc.org The bite angle of chelating phosphine ligands can also impact the reaction rate. uwindsor.ca

Cocatalysts/Additives: The addition of certain salts can have a dramatic effect on the reaction rate. Copper(I) salts, particularly copper(I) iodide (CuI), are frequently used as cocatalysts and can increase the reaction rate by orders of magnitude. wikipedia.orglibretexts.orgorganic-chemistry.org It is theorized that the copper(I) salt may undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex. wikipedia.org Lithium chloride (LiCl) is another common additive that can accelerate the reaction, especially when the transmetalation proceeds through an open mechanism where the halide ligand dissociates from the palladium center. wikipedia.orglibretexts.orgacs.org However, in cases where a cyclic mechanism is operative, LiCl can actually decrease the rate. wikipedia.org Fluoride ions, from sources like cesium fluoride, can also enhance the reaction rate. wikipedia.org

Solvents: The polarity and coordinating ability of the solvent can significantly influence the transmetalation pathway. whiterose.ac.ukcsic.es Polar aprotic solvents like DMF, NMP, and THF are commonly used. whiterose.ac.ukwikipedia.org Coordinating solvents can facilitate the reaction by stabilizing intermediates and promoting ligand dissociation from the palladium center. whiterose.ac.ukcsic.esresearchgate.net For instance, in less polar solvents, an additive like LiCl might be necessary, whereas a more polar solvent like NMP can sometimes eliminate the need for such an additive. wikipedia.org The choice of solvent can also dictate whether the transmetalation proceeds through a cyclic or open pathway, thereby influencing the stereochemical outcome. researchgate.netyoutube.com

Interactive Data Tables

Table 1: Influence of Additives on Stille Coupling Reaction Rates This table illustrates the significant rate enhancement observed with the addition of cocatalysts in Stille coupling reactions.

| Additive | Relative Rate Enhancement | Putative Role |

| None | 1x | Baseline |

| Copper(I) Iodide (CuI) | >1000x | Forms more reactive organocuprate intermediate. wikipedia.orgorganic-chemistry.org |

| Lithium Chloride (LiCl) | Rate accelerant | Stabilizes transition state in open mechanism pathways. wikipedia.orglibretexts.org |

| Cesium Fluoride (CsF) | Rate accelerant | Increases rates, particularly with organotriflates. wikipedia.org |

Table 2: Effect of Solvent on Stille Coupling Transmetalation Pathway and Stereochemistry This table summarizes the general influence of solvent type on the mechanistic pathway and resulting stereochemistry in Stille couplings.

| Solvent Type | Predominant Transmetalation Pathway | Typical Stereochemical Outcome | Example Solvents |

| Non-coordinating | Cyclic (SE2) | Retention of configuration. youtube.com | Benzene (B151609), Toluene |

| Coordinating | Open (SE2) | Inversion of configuration possible. youtube.com | THF, DMF, HMPA |

Radical and Photostimulated Reaction Mechanisms (e.g., SRN1 reactions)

There is a lack of specific studies on the radical and photostimulated reaction mechanisms of this compound. While the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a known pathway for certain aromatic compounds, its application to or study involving this compound has not been documented in available research. organicreactions.orgresearchgate.netinflibnet.ac.inyoutube.com The SRN1 reaction typically involves the formation of a radical anion intermediate, which then expels a leaving group to form a radical that can react with a nucleophile. researchgate.netinflibnet.ac.inyoutube.com However, no data tables or detailed research findings could be located that describe the behavior of this compound under these conditions.

General studies on organotin hydrides indicate their utility in radical-based transformations, but this reactivity has not been specifically extrapolated to or detailed for this compound. thinkindiaquarterly.org

Investigations into Tin-Mediated Carbon-Heteroatom Bond Formation

Investigations specifically detailing the use of this compound for tin-mediated carbon-heteroatom bond formation are not present in the current body of scientific literature. While the formation of carbon-heteroatom bonds is a crucial area in synthetic chemistry, and various organometallic reagents are employed for this purpose, research focusing on this compound for such transformations is absent. rsc.orgnih.govnih.gov

Organotin compounds, more broadly, are recognized for their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction for forming carbon-carbon bonds. sigmaaldrich.com The principles of transmetalation and reductive elimination that govern these cycles could theoretically extend to carbon-heteroatom bond formation. However, specific examples, conditions, yields, or mechanistic details for this compound participating in these reactions are not available. Consequently, no data tables detailing research findings on this topic can be provided.

Advanced Spectroscopic and Structural Characterization of Tribenzyl Methyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds, offering detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Spectroscopic Analysis of Benzyl (B1604629) and Methyl Proton Environments

In the ¹H NMR spectrum of tribenzyl(methyl)stannane, distinct signals are observed for the protons of the benzyl and methyl groups. The benzylic protons (Ar-CH₂) typically appear in the range of 2.2-3.0 ppm. orgchemboulder.comrsc.org The aromatic protons of the benzyl groups resonate further downfield, generally between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. orgchemboulder.cominflibnet.ac.in The specific chemical shift and multiplicity of these aromatic protons can be influenced by the substitution pattern on the benzene (B151609) ring. For instance, a para-substituted ring often exhibits a characteristic doublet of doublets pattern. youtube.com

The methyl protons (Sn-CH₃) are expected to produce a singlet in the upfield region of the spectrum, typically around 0.7 to 1.33 ppm for aliphatic methyl groups. inflibnet.ac.in However, the electronegativity of the tin atom and the nature of the other substituents can influence this chemical shift. ucl.ac.uk The integration of the peak areas in the ¹H NMR spectrum provides a quantitative ratio of the different types of protons, confirming the relative number of benzyl and methyl groups in the molecule.

Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Functional Group | Chemical Shift (ppm) |

| Aromatic | Ar-H | 6.0 - 8.5 orgchemboulder.cominflibnet.ac.in |

| Benzylic | Ar-CH₂ | 2.2 - 3.0 orgchemboulder.comrsc.org |

| Methyl | Sn-CH₃ | 0.7 - 1.33 inflibnet.ac.in |

¹³C NMR Spectroscopic Analysis and Assessment of σ-π Conjugation Effects

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization, the electronegativity of attached atoms, and mesomeric effects. ucl.ac.uk

The methyl carbon (Sn-CH₃) is expected to resonate in the upfield region of the ¹³C NMR spectrum. Aromatic carbons typically appear in the range of 110-160 ppm. compoundchem.comwisc.eduoregonstate.edu The benzylic carbon (Ar-CH₂) will have a distinct chemical shift, influenced by the attached tin and phenyl groups.

The interaction between the σ orbitals of the Sn-C bond and the π system of the benzyl groups, known as σ-π conjugation, can be assessed through ¹³C NMR. This effect can lead to changes in the electron density at the aromatic carbon atoms, influencing their chemical shifts. While π orbitals are often considered dominant in substituent effects on ¹³C NMR shifts in substituted benzenes, the σ bonding orbitals in the aryl ring play a crucial role in determining these effects. rsc.org The electron-donating or withdrawing nature of the tin-containing substituent, as modulated by the other groups on the tin atom, will impact the ¹³C chemical shifts of the aromatic carbons.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbon Environments

| Carbon Type | Functional Group | Chemical Shift (ppm) |

| Aromatic | Ar-C | 110 - 160 compoundchem.comwisc.eduoregonstate.edu |

| Benzylic | Ar-CH₂ | Varies |

| Methyl | Sn-CH₃ | Varies |

¹¹⁹Sn NMR Spectroscopic Characterization for Tin Coordination Environment and Electronic Structure

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the tin center in organotin compounds. northwestern.edu Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its slightly higher sensitivity. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin atom and the nature of the substituents attached to it. researchgate.net

For a tetracoordinate tin atom in a tetraorganotin compound like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a specific range. Generally, an increase in the coordination number leads to an upfield shift (more negative ppm value) in the ¹¹⁹Sn resonance due to increased electron density at the tin nucleus. researchgate.net The broad chemical shift range of ¹¹⁹Sn NMR, spanning over 5000 ppm, allows for fine discrimination between different tin environments. northwestern.edu The observation of a single ¹¹⁹Sn resonance would indicate the presence of only one type of tin environment in the sample. researchgate.net

Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

| Coordination Number | Compound Type | Chemical Shift Range (ppm) |

| 4 | Tetraorganotins | Varies, sensitive to substituents researchgate.net |

| 5 or 6 | Hypercoordinate Tin | Generally upfield of tetracoordinate species researchgate.netnih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Stretching Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. In the context of this compound, these techniques are used to identify characteristic bond stretching and bending vibrations.

The FT-IR and Raman spectra would show absorptions corresponding to the C-H stretching vibrations of the aromatic and aliphatic groups. The Sn-C stretching frequencies are of particular interest. In phenyltin compounds, the Sn-phenyl stretching frequencies are relatively insensitive to changes in the coordination number of the tin atom, suggesting a primarily covalent and stable Sn-C bond. cdnsciencepub.com The Sn-C stretching vibrations for alkyl groups are also identifiable. For instance, theoretical calculations on triethynylmethylstannane have assigned the Sn-C stretch. nih.gov

Other characteristic vibrations include those of the phenyl group, which are often referred to as "X-sensitive" modes. cdnsciencepub.com The presence of both benzyl and methyl groups would give rise to a complex but interpretable vibrational spectrum, allowing for confirmation of the compound's structure.

Table 4: Selected Vibrational Frequencies for Organotin Compounds

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| C≡N Stretch | Cyanide | ~2070 acs.org |

| C=O Stretch | Carbonyl | ~1710 msu.edu |

| C=N Stretch | Imine | ~1660 msu.edu |

| C-N Stretch (Aromatic) | Aromatic Amine | 1200 - 1350 msu.edu |

| C-N Stretch (Aliphatic) | Aliphatic Amine | 1000 - 1250 msu.edu |

| Sn-C Stretch | Organotin | Varies cdnsciencepub.com |

Mössbauer Spectroscopy for Tin Oxidation State, Isomer Shift, and Quadrupole Splitting

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for investigating the electronic environment of the tin nucleus. It provides information on the oxidation state of tin, the s-electron density at the nucleus (isomer shift, δ), and the asymmetry of the electric field at the nucleus (quadrupole splitting, ΔE_Q). osti.gov

For tetraorganotin compounds like this compound, the tin atom is in the +4 oxidation state. The isomer shift (δ) is directly related to the s-electron density at the tin nucleus. aip.org Changes in the electronegativity of the organic groups attached to the tin atom will influence the isomer shift.

Quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. In a perfectly tetrahedral environment, the electric field gradient is zero, and no quadrupole splitting is observed. aip.org However, distortions from tetrahedral geometry, which can be induced by steric hindrance from bulky substituents, can lead to a non-zero quadrupole splitting. rsc.org Therefore, the presence and magnitude of quadrupole splitting in the Mössbauer spectrum of this compound can provide insights into the degree of distortion from an ideal tetrahedral geometry around the tin atom.

Table 5: Illustrative ¹¹⁹Sn Mössbauer Parameters for Organotin Compounds

| Compound Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Tetraorganotins (ideal tetrahedral) | Varies | ~0 |

| Sterically Crowded Tetraorganotins | Varies | > 0 rsc.org |

| Organotin Halides | Varies | Varies |

X-ray Crystallography of Related Benzyltin and Methyltin Complexes to Infer this compound Architecture

In related tetraorganotin compounds with bulky substituents, distortions from the ideal tetrahedral geometry around the tin atom are often observed. rsc.org For example, in sterically crowded organotin derivatives, the bond angles can deviate from the ideal 109.5°. The Sn-C bond lengths can also be influenced by the nature of the organic group. By analyzing the structural parameters of similar compounds, a reliable model for the three-dimensional structure of this compound can be constructed. This inferred architecture helps in understanding the steric and electronic effects that govern the compound's reactivity and spectroscopic properties.

Theoretical and Computational Chemistry Approaches to Tribenzyl Methyl Stannane

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the properties of a system can be determined from its electron density. DFT has become a versatile tool in the study of organotin compounds for predicting their electronic structure and reactivity. mdpi.comijcce.ac.ir The method is employed to calculate various molecular properties, providing a theoretical framework to complement experimental findings. researchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. For complex molecules like Tribenzyl(methyl)stannane, with flexible benzyl (B1604629) groups, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies.

Computational studies on related organotin compounds, such as dibenzyltin dichloride, have utilized DFT methods like B3LYP and B3PW91 with basis sets like LanL2DZ to determine optimized geometries. researchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.net A comparison between experimental and theoretical interatomic distances can validate the adequacy of the chosen computational level. mdpi.com

Table 1: Representative Theoretical Bond Parameters for Organotin Compounds This table illustrates the type of data obtained from DFT-based geometry optimization. The values are representative and based on studies of similar organotin compounds, as specific data for this compound is not available in the cited literature.

| Parameter | Typical Value Range |

| Sn-C (benzyl) Bond Length | ~2.14 Å |

| Sn-C (methyl) Bond Length | ~2.15 Å |

| C-Sn-C Bond Angle | 109-112° |

Note: The data in this table is illustrative and derived from general findings on organotin compounds, not specifically from this compound.

DFT calculations are instrumental in determining the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, stability, and optical properties. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge distribution and intramolecular interactions, such as charge transfer and delocalization. nih.gov Reactivity indices, including electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.net For instance, studies on dibenzyltin dichloride have calculated the HOMO-LUMO energy gap to be around 0.17 a.u. using the B3LYP method. researchgate.net

Table 2: Illustrative Electronic Properties of Organotin Compounds This table provides an example of the electronic properties that can be calculated using DFT. The values are representative and based on studies of similar organotin compounds.

| Property | Illustrative Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Note: The data in this table is for illustrative purposes and based on general findings for organotin compounds.

Computational chemistry can simulate various spectroscopic parameters, which is invaluable for interpreting experimental spectra. DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. ijcce.ac.irresearchgate.net For example, characteristic vibrational bands for Sn-C and Sn-Cl stretching in dibenzyltin dichloride have been identified through such comparative studies. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) can be computed. nih.govmdpi.com These theoretical calculations help in the assignment of experimental NMR signals and can provide insights into the electronic environment around the nuclei. nih.gov The agreement between calculated and experimental chemical shifts serves as a validation of the computed molecular structure. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving organotin compounds. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. mdpi.com

A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can locate the geometry of these transient structures and calculate their energies. The difference in energy between the reactants and the transition state defines the activation energy, which is a critical factor in determining the reaction rate. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete thermodynamic profile of a reaction can be constructed. mdpi.com This includes determining the enthalpy and Gibbs free energy changes for each step of the reaction. mdpi.com Such profiles provide a comprehensive understanding of the reaction's feasibility and spontaneity. For example, DFT calculations have been used to study the transformation of compounds and characterize the process by the enthalpy and Gibbs free energy changes. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior (if applicable)nih.gov

A thorough review of current scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been published. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.comyoutube.com This technique is invaluable for understanding how a molecule like this compound would behave in a solution, providing detailed insights into its interactions with solvent molecules and its own conformational flexibility. youtube.comresearchgate.net

While direct studies on this compound are not available, the principles of MD simulations are widely applied to various organometallic and organic compounds, and we can extrapolate the methodology and potential insights that would be gained from such a study. nih.govyoutube.com

An MD simulation of this compound would involve several key steps. First, a force field—a set of parameters describing the potential energy of the system's particles—must be selected or developed. osti.gov This force field defines the interactions between atoms, including bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions. The molecule would then be placed in a simulated box filled with a chosen solvent, such as water, methanol, or a nonpolar solvent like toluene, to mimic experimental conditions.

The simulation proceeds in stages, starting with energy minimization to remove any unfavorable starting conformations, followed by an equilibration phase. osti.gov During equilibration, the system is gradually brought to the desired temperature and pressure, allowing the solvent molecules to arrange naturally around the solute. youtube.comosti.gov Finally, a production run is performed, during which the trajectory (positions and velocities of all atoms over time) is recorded for analysis. youtube.com

Analysis of the resulting trajectory would yield valuable information on:

Conformational Dynamics: The three bulky benzyl groups attached to the tin atom can rotate and flex. MD simulations would reveal the preferred orientations of these groups in solution, the energy barriers between different conformations, and the timescale of these motions.

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the central tin atom and the hydrocarbon ligands. This includes the formation of solvation shells and the specific orientation of polar or nonpolar solvent molecules.

Transport Properties: By analyzing the trajectory, properties such as the diffusion coefficient of this compound in a given solvent could be calculated.

Thermodynamic Properties: Advanced simulation techniques can be used to compute the solvation free energy, which is a crucial measure of a compound's solubility.

The insights from such a hypothetical study are summarized in the table below.

| Parameter / Analysis | Description | Potential Insight for this compound |

| Simulation Setup | ||

| Force Field | Set of empirical energy functions and parameters for atoms, bonds, angles, and dihedrals. | An appropriate force field (e.g., a general Amber force field or a custom-parameterized one) would be needed to accurately model the Sn-C bonds and non-bonded interactions. |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P for water, OPLS for toluene). | Determines the nature of solute-solvent interactions, influencing conformational preferences and solubility predictions. |

| System Size | Number of solute and solvent molecules in the simulation box. | A sufficiently large box is required to avoid artifacts from the solute interacting with its own periodic image. |

| Trajectory Analysis | ||

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Would indicate the overall structural stability and whether the molecule explores different conformational states during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Could be used to analyze the structure of the solvation shell, for instance, by plotting the RDF of solvent oxygen atoms around the tin atom. |

| Dihedral Angle Distribution | Tracks the rotation around specific chemical bonds over time. | Would reveal the rotational freedom and preferred conformations of the three benzyl groups relative to the tin center. |

| Calculated Properties | ||

| Diffusion Coefficient | Measures the rate at which the molecule moves through the solvent. | Provides a quantitative measure of the molecule's mobility in a given medium. |

| Solvation Free Energy | The free energy change associated with transferring a molecule from a vacuum to a solvent. | A key thermodynamic quantity for predicting solubility in different solvents. |

Although no specific research is currently available, the application of molecular dynamics simulations represents a promising avenue for future investigations into the solution-phase behavior of this compound and related organotin compounds.

Applications of Tribenzyl Methyl Stannane As a Reagent and Precursor in Organic Synthesis and Materials Science

Reagent in Carbon-Carbon Bond Forming Reactions

The primary utility of tribenzyl(methyl)stannane in organic synthesis lies in its role as a source of benzyl (B1604629) nucleophiles in transition metal-catalyzed cross-coupling reactions. The polarity of the carbon-tin bond allows for the efficient transfer of a benzyl group to an electrophilic partner.

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide wikipedia.orgjk-sci.com. In this context, this compound serves as the organostannane partner, transferring a benzyl group. The reaction is valued for its tolerance of a wide array of functional groups and its generally mild conditions jk-sci.com.

The catalytic cycle typically involves the oxidative addition of the organic electrophile to a Pd(0) complex, followed by transmetallation with the organostannane, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.org. The scope of electrophiles compatible with benzylstannane reagents is broad, including aryl, heteroaryl, and vinyl halides (iodides, bromides) and triflates, as well as acyl chlorides for the synthesis of ketones wikipedia.org. While aryl chlorides can be used, they are often less reactive jk-sci.comharvard.edu.

Below is a table of representative Stille cross-coupling reactions showcasing the versatility of this compound with various classes of electrophiles under typical palladium-catalyzed conditions.

| Electrophile Partner | Catalyst / Ligand | Solvent | Additives | Product |

| Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄ | Toluene | None | Benzylbenzene |

| Aryl Bromide (e.g., 4-Bromotoluene) | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 4-Methyl-1-benzylbenzene |

| Aryl Triflate (e.g., Phenyl triflate) | Pd(PPh₃)₄ | THF | LiCl | Benzylbenzene |

| Heteroaryl Bromide (e.g., 2-Bromopyridine) | PdCl₂(PPh₃)₂ | DMF | CuI | 2-Benzylpyridine |

| Vinyl Bromide (e.g., β-Bromostyrene) | Pd(PPh₃)₄ | THF | None | 1,3-Diphenyl-1-propene |

| Acyl Chloride (e.g., Benzoyl chloride) | PdCl₂(PPh₃)₂ | Toluene | None | 1,2-Diphenylethanone |

This table represents typical reaction pairings and conditions for Stille couplings involving benzylstannanes. Specific yields and reaction times depend on the precise substrates and optimization.

While the Stille reaction is the archetypal transformation for organostannanes, the principles of transition metal-catalyzed cross-coupling extend to a family of named reactions, each typically defined by the organometallic nucleophile used (e.g., Suzuki-Miyaura with organoboron, Negishi with organozinc) organic-chemistry.orgresearchgate.net. This compound is specifically designed for and predominantly used in Stille-type couplings. Its participation in other named cross-coupling reactions as the primary nucleophilic partner is not its conventional application. However, palladium catalysts are known to mediate a vast range of C-C bond formations, including those involving benzylic electrophiles or debenzylative processes, highlighting the broader context of palladium catalysis in which organostannanes operate researchgate.netorganic-chemistry.org.

Utilization in Stannylation Reactions

Stannylation reactions involve the introduction of a stannyl (B1234572) group (a moiety containing tin) onto an organic substrate. This process is fundamental to preparing the organostannane reagents required for Stille couplings. However, the role of this compound is typically to act as a donor of a benzyl group, not as an agent to transfer the tribenzylstannyl or a related stannyl group to another molecule. The cleavage of the Sn-C bond is the productive pathway in cross-coupling, whereas transferring the entire tin-containing group is not its intended reactivity in this context. Side reactions like palladium-catalyzed dehydrostannylation have been observed with certain alkyltin compounds, but these represent decomposition pathways rather than synthetic stannylation methods rsc.org.

Precursor Chemistry for Organotin-Based Materials (academic research emphasis)

In materials science, particularly within academic research, organotin compounds like this compound serve as valuable molecular building blocks or single-source precursors for the synthesis of inorganic and hybrid materials mdpi.comgoogle.com. The organic ligands can be tailored to control reactivity, solubility, and the final material's properties.

Hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, creating materials with emergent properties nih.govmdpi.com. This compound can be a precursor for such materials through functionalization of its benzyl groups.

Strategies for creating hybrid materials from this precursor include:

Incorporation of Polymerizable Groups: A benzyl group can be chemically modified to include a polymerizable functional group, such as a vinyl or acrylate moiety. The resulting functionalized stannane (B1208499) can then act as a monomer or cross-linker in polymerization reactions, covalently embedding the organotin unit into a larger polymer matrix.

Sol-Gel Processing: The benzyl groups can be functionalized with reactive groups like alkoxysilanes. These modified precursors can then participate in sol-gel reactions, co-condensing with other metal alkoxides (e.g., TEOS) to form a covalently linked organic-inorganic network where the tin atom is precisely integrated within a silica or metal-oxide framework d-nb.info.

Building Block Approach: The intact this compound molecule can be physically embedded or coordinated within a matrix, such as a metal-organic framework (MOF) or a porous polymer, where the benzyl groups influence the steric and electronic environment of the final composite material nih.govresearchgate.net.

Organotin compounds are widely researched as single-source precursors for the synthesis of tin-based inorganic nanomaterials, such as tin(IV) oxide (SnO₂) and tin(II) sulfide (SnS) or tin(IV) sulfide (SnS₂) mdpi.comresearchgate.netresearchgate.net. These materials have applications in catalysis, gas sensing, and photovoltaics ui.ac.idnih.govchalcogen.ro.

This compound can be converted into a suitable single-source precursor through derivatization. This involves replacing one or more of the benzyl/methyl groups with ligands containing the desired elements (oxygen or sulfur). For example, reaction with dithiocarbamates or thiols can yield a derivative containing both tin and sulfur in a single molecule mdpi.comresearchgate.net.

The subsequent synthesis of the inorganic material is typically achieved through thermal decomposition of this derivatized precursor:

Synthesis of Tin Oxides: The organotin precursor is decomposed at elevated temperatures in the presence of air or an oxygen source (pyrolysis or calcination). The organic ligands are burned off, leaving behind tin oxide mdpi.comresearchgate.netui.ac.id. The morphology and crystallinity of the resulting SnO₂ can be controlled by the precursor structure and decomposition conditions chalcogen.ro.

Synthesis of Tin Sulfides: To produce tin sulfides, the decomposition is carried out in an inert atmosphere and often in a high-boiling coordinating solvent like oleylamine (solvothermal method) mdpi.comresearchgate.net. The sulfur-containing ligands on the derivatized precursor decompose to form the sulfide material. This approach offers control over the stoichiometry (e.g., SnS vs. SnS₂) and particle morphology of the resulting nanomaterials nih.govgoogle.com.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the application of this compound as a hydroxymethyl anion equivalent or its role in the synthesis of complex organic molecules as outlined in the requested article structure.

The concept of a hydroxymethyl anion equivalent is established within the broader class of organostannane compounds, with tributyl[(methoxymethoxy)methyl]stannane being a well-documented example. This reagent undergoes transmetalation to generate a nucleophilic species that reacts with electrophiles to introduce a protected hydroxymethyl group. However, no direct evidence was found to suggest that this compound is utilized in a similar manner.

Furthermore, searches for the application of this compound as a key reagent or precursor in the synthesis of complex organic molecules, such as natural products, did not yield any specific examples or detailed research findings. The available literature on tribenzyltin compounds primarily focuses on their synthesis, characterization, and applications in areas other than those specified in the request.

Therefore, it is not possible to provide a scientifically accurate and verifiable article on the specified applications of this compound based on the current body of accessible research.

Future Research Directions and Advanced Research Challenges in Tribenzyl Methyl Stannane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in organotin chemistry is the development of synthetic protocols that are not only high-yielding but also environmentally benign. researchgate.net Traditional syntheses of tetraorganotin compounds often rely on stoichiometric Grignard reagents or organolithium compounds with tin(IV) halides, which can have poor atom economy and generate significant waste. wikipedia.org

Future research must focus on catalytic and more direct synthetic methods. A known route for related compounds involves the direct reaction of tin metal with benzyl (B1604629) chloride, which can produce a mixture of dibenzyltin dichloride and tribenzyltin chloride. acs.org A key research direction would be to adapt and control this reaction to selectively produce tribenzyltin chloride, which could then be methylated to afford the target compound. The development of catalysts to promote the direct reaction of metallic tin with benzyl halides under milder conditions would represent a significant step towards sustainability.

Another avenue involves improving the efficiency of redistribution reactions. The Kocheshkov comproportionation, a reaction between a tetraorganotin compound (like tetrabenzyltin) and a tin halide (like tin tetrachloride), is a classic method for preparing mixed organotin halides. wikipedia.org Research into new catalysts could allow these reactions to proceed with greater control and selectivity at lower temperatures, minimizing side products.

| Synthetic Strategy | Current Limitations | Future Research Goal |

| Grignard Reaction | Stoichiometric use of magnesium, generation of magnesium halide waste. wikipedia.org | Development of catalytic Grignard reactions or alternative organometallic reagents. |

| Direct Synthesis | High temperatures, often requires catalysts, can produce mixtures of products. acs.org | Discovery of highly selective and active catalysts for ambient temperature reactions. |

| Redistribution | Often requires high temperatures, can lead to equilibrium mixtures. wikipedia.org | Design of catalysts to drive the reaction toward the desired tribenzyltin halide product. |

| Hydrosilylation/Hydrostannylation | Requires pre-functionalized substrates and hydrides. acs.org | Exploring catalytic, atom-economical additions to unsaturated precursors. |

The overarching goal is to design synthetic pathways that minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify the purification of the final tribenzyl(methyl)stannane product, thereby limiting organotin residues in waste streams. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is predicted to be dominated by the cleavage of the tin-carbon bonds. The benzyl group offers unique reactivity compared to simple alkyl groups due to the stability of the benzyl radical and anion. Future research should aim to harness this unique feature to uncover new chemical transformations.

Homolytic reactions involving organotin compounds are well-established, where a tin-centered radical is generated. acs.org The presence of three benzyl groups in this compound could make it an excellent precursor for generating benzyl radicals under photoredox or thermal conditions. Exploring its use as a benzyl radical source in Giese reactions or other radical-mediated C-C bond-forming reactions is a promising area.

Furthermore, the transmetalation of one of the organic groups to another metal is a cornerstone of organotin chemistry, most famously in the Stille cross-coupling reaction. A significant research challenge is to achieve selective transmetalation. For this compound, the question is whether the benzyl or the methyl group would transfer preferentially under various catalytic conditions. Developing catalytic systems that can selectively cleave and transfer the benzyl group over the methyl group (or vice versa) would provide a powerful tool for synthetic chemists. This would allow for unprecedented control in sequential cross-coupling reactions.

Integration into Complex Molecule Synthesis and Natural Product Analogues

The application of organostannanes as building blocks in the synthesis of complex organic molecules is well-documented, particularly for tributyltin derivatives. orgsyn.orgsemanticscholar.org this compound could serve as a valuable reagent in this context, acting as a source of a benzyl or methyl group in palladium-catalyzed cross-coupling reactions. The synthesis of natural product analogues often requires the precise installation of benzyl groups, and a stable, reliable source like this compound could be highly advantageous.

A key research direction is the application of this reagent in the late-stage functionalization of complex molecules. The stability of organostannanes to a wide range of reaction conditions allows them to be carried through multiple synthetic steps before being activated for a final cross-coupling. Research would focus on demonstrating the utility of this compound in the final steps of synthesizing analogues of bioactive natural products, where its specific reactivity could offer advantages over other organometallic reagents. The development of methods that utilize catalytic amounts of the tin reagent would be a particularly important advancement. researchgate.net

Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring

A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. A significant challenge in organometallic chemistry is the direct observation of reactive intermediates. The development and application of advanced spectroscopic techniques for in-situ monitoring of reactions involving this compound is a critical future research direction.

Techniques such as ¹¹⁹Sn NMR spectroscopy, while powerful, often require sampling from a reaction. The future lies in using flow-based NMR systems or probes that can be inserted directly into the reaction vessel to monitor the consumption of the stannane (B1208499) and the formation of tin-containing byproducts in real-time. Combining this with other techniques like in-situ FT-IR or Raman spectroscopy could provide a more complete picture of the reaction progress. nih.gov These methods can help identify transient catalyst-substrate complexes and intermediates, providing direct evidence for proposed mechanistic pathways. For instance, monitoring the oxidative addition step in a palladium-catalyzed cross-coupling could reveal the kinetic preferences for Sn-benzyl versus Sn-methyl bond cleavage.

| Spectroscopic Technique | Information Provided | Research Challenge |

| In-situ ¹¹⁹Sn NMR | Direct observation of tin-containing species, including starting material, intermediates, and byproducts. | Achieving sufficient sensitivity and time resolution to detect short-lived intermediates. |

| In-situ FT-IR/Raman | Monitoring changes in vibrational modes of functional groups in real-time. nih.gov | Deconvoluting complex spectra in multicomponent reaction mixtures. |

| Fiber-Optic Probes | Allows for non-invasive, real-time data acquisition from within the reactor. frontiersin.org | Designing probes that are robust to the reaction conditions (temperature, pressure, corrosive reagents). |

| Mass Spectrometry (e.g., ESI-MS) | Identification of intermediates by trapping and ionization. researchgate.net | Relating gas-phase ions to the species present in the solution phase. |

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry offers a powerful paradigm for tackling complex chemical challenges. nih.gov For this compound, computational methods, particularly Density Functional Theory (DFT), can provide invaluable insights that are difficult to obtain through experiments alone.

Future research should increasingly integrate computational studies from the outset. DFT calculations can be used to:

Predict Reactivity: Calculate the bond dissociation energies of the Sn-C(benzyl) and Sn-C(methyl) bonds to predict the selectivity of radical reactions.

Elucidate Mechanisms: Map out the potential energy surfaces for catalytic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in a cross-coupling reaction. This can help explain experimentally observed selectivities.

Rationalize Spectra: Predict NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and vibrational frequencies to aid in the interpretation of experimental in-situ spectroscopic data. nih.gov

Design New Reagents: Model the steric and electronic properties of modified stannanes to design new reagents with enhanced reactivity or selectivity.

The challenge lies in ensuring the computational models accurately reflect the experimental reality, which requires careful benchmarking and validation. A close feedback loop, where computational predictions guide experimental design and experimental results refine computational models, will be key to accelerating progress in the chemistry of this compound.

Q & A

Q. What are the optimal synthetic routes for Tribenzyl(methyl)stannane, and how do reaction conditions influence yield?

this compound can be synthesized via organotin coupling reactions. Key steps include controlling stoichiometry (e.g., benzyl halide to methylstannane ratios) and using catalysts like copper(I) iodide, as seen in analogous tribenzyl ether syntheses . Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for minimizing side reactions. Post-synthesis, purification via column chromatography with hexane/ethyl acetate gradients is recommended. Yield optimization requires monitoring by TLC and NMR for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR identify benzyl and methyl group environments. NMR is critical for confirming tin coordination (δ ~0 to -60 ppm for tetraorganotin compounds).

- FTIR : Bands near 500–600 cm correspond to Sn-C stretching modes, while aromatic C-H stretches (~3000 cm) validate benzyl groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. How does this compound behave in cross-coupling reactions, and what are common pitfalls?

It acts as a transmetallation agent in Stille couplings. Key considerations:

- Moisture Sensitivity : Use anhydrous conditions to prevent hydrolysis of the Sn-C bond.

- Catalyst Compatibility : Pd(PPh) or Pd(dba) are effective, but excess ligand (e.g., AsPh) may stabilize intermediates .

- Side Reactions : Competing protodestannylation can occur; pre-activating the catalyst with LiCl mitigates this .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in this compound’s molecular geometry?

Single-crystal X-ray diffraction reveals bond angles and torsion angles critical for understanding steric effects. For example:

- Sn-C Bond Lengths : Typically 2.10–2.20 Å for tetraorganotin compounds.

- Packing Interactions : Benzyl groups may exhibit π-π stacking or C-H···π interactions, influencing solubility . Refinement software (e.g., SHELXL) should use anisotropic displacement parameters for tin to account for thermal motion .

Q. What computational methods validate the electronic structure and reactivity of this compound?

- DFT Calculations : B3LYP/def2-SVP optimizes geometry and calculates frontier orbitals (HOMO/LUMO). Tin’s electronegativity (1.96 Pauling) affects charge distribution.

- NBO Analysis : Quantifies hyperconjugation between Sn and benzyl groups, explaining steric stabilization .

- Reactivity Predictions : Transition-state modeling (e.g., IRC) identifies barriers for transmetallation steps in catalytic cycles.

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects (e.g., fluxionality in solution vs. solid-state rigidity). Mitigation strategies:

- Variable-Temperature NMR : Detects conformational changes (e.g., hindered rotation of benzyl groups).

- Complementary Techniques : Pair XRD with EXAFS to probe local tin environments .

- Error Analysis : Compare crystallographic R-factors with spectroscopic signal-to-noise ratios to assess data reliability .

Methodological Guidance

Designing experiments to probe this compound’s stability under varying conditions

- Thermal Stability : TGA/DSC (N atmosphere, 25–300°C) measures decomposition thresholds.

- Light Sensitivity : Conduct reactions in amber glassware and monitor by UV-vis for radical formation.

- Hydrolytic Stability : Expose to controlled humidity and track Sn-O bond formation via IR .

Best practices for handling air-sensitive Tin(IV) compounds in synthesis

- Glovebox Use : Maintain O < 1 ppm during weighing and reaction setup.

- Schlenk Techniques : Use double-manifold systems for solvent degassing and transfers.

- Quenching Protocols : Terminate reactions with aqueous NHCl to safely hydrolyze residual Sn reagents .

Data Management and Reporting

Standardizing data collection for reproducibility in organotin chemistry

Addressing non-reproducible results in catalytic applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.